molecular formula C21H17F3N2O4S B5811960 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5811960
M. Wt: 450.4 g/mol
InChI Key: PWKNEUPXWZCPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide, also known as MTA-144, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is a member of the benzamide class of compounds, which have been shown to have promising anti-cancer properties. MTA-144 has been shown to have a high affinity for its target protein, making it a potentially effective treatment for a variety of cancers.

Mechanism of Action

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and is overexpressed in many types of cancer. By inhibiting the activity of BRD4, this compound prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of many diseases. This compound has also been shown to have a neuroprotective effect, suggesting that it may have potential for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for use in scientific research. The compound is highly specific for its target protein, making it a valuable tool for studying the role of BRD4 in cancer and other diseases. In addition, this compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in animal models, making it a promising candidate for further preclinical studies.
However, there are also some limitations to the use of this compound in scientific research. The compound has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the synthesis process for this compound is complex and may be difficult to reproduce in some laboratories.

Future Directions

There are several potential future directions for research on 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent analogs of the compound. Another potential direction is the investigation of the potential use of this compound in combination with other anti-cancer agents. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process has been optimized to produce high yields of the compound while minimizing the formation of impurities. The final product is purified using chromatography techniques to obtain a highly pure compound suitable for use in scientific research.

Scientific Research Applications

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit the growth of a variety of cancer cell lines in vitro, including breast, lung, and colon cancer cells. In addition, this compound has been shown to be effective in inhibiting the growth of tumors in animal models of cancer. These results suggest that this compound may have potential as a novel anti-cancer agent.

properties

IUPAC Name

4-[(3-methoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4S/c1-30-18-6-3-7-19(13-18)31(28,29)26-16-10-8-14(9-11-16)20(27)25-17-5-2-4-15(12-17)21(22,23)24/h2-13,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKNEUPXWZCPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.